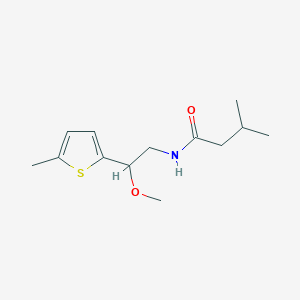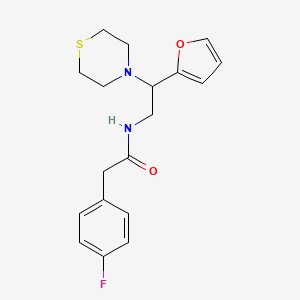
4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one, also known as MCP, is a compound that has gained attention in scientific research due to its potential applications in various fields. MCP is a heterocyclic compound that contains a pyrrolidin-2-one ring, a morpholine ring, and a tetrahydro-2H-pyran-4-yl ring.
Mécanisme D'action
The mechanism of action of 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cell-based assays, 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In animal models, 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has been shown to reduce inflammation, improve cognitive function, and protect against neurodegeneration. However, the exact mechanisms underlying these effects are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a range of conditions. In addition, 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has been shown to exhibit low toxicity in vitro and in vivo, making it a potentially safe compound for use in animal studies. However, there are also some limitations to the use of 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one in lab experiments. For example, the solubility of 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one in water is relatively low, which may limit its application in certain assays. In addition, the mechanism of action of 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is not fully understood, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one. One area of interest is the development of 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one-based drugs for the treatment of cancer, inflammation, and neurological disorders. Further investigation into the mechanism of action of 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one may also provide insights into its potential therapeutic applications. In addition, the synthesis of novel 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one derivatives and the exploration of their properties may lead to the development of new materials and catalysts. Finally, the optimization of the synthesis method for 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one may lead to improved yields and more efficient production methods.
Méthodes De Synthèse
The synthesis of 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one involves the reaction of 1-tetrahydro-2H-pyran-4-ylpyrrolidin-2-one with morpholine-4-carbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to produce 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In materials science, 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has been used as a building block for the synthesis of novel polymers and materials with unique properties. In addition, 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one has been studied for its potential applications in catalysis and organic synthesis.
Propriétés
IUPAC Name |
4-(morpholine-4-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c17-13-9-11(14(18)15-3-7-20-8-4-15)10-16(13)12-1-5-19-6-2-12/h11-12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSIOXJLVQEMOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(CC2=O)C(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2383755.png)


![benzyl 2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2383761.png)
![2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol](/img/structure/B2383762.png)

![8-Bromo-7-[3-(5-chloro-2-methylanilino)-2-methylpropyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2383766.png)
![N-(3-fluoro-4-methylphenyl)-3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2383770.png)
![2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2383771.png)


![N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2383775.png)
![2-[(4-bromophenoxy)methyl]-1H-benzimidazole](/img/structure/B2383778.png)